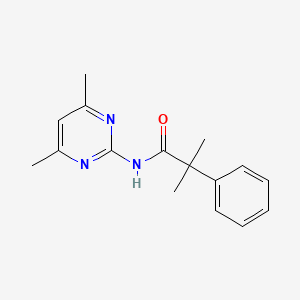
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a synthetic compound that belongs to the class of pyrimidine derivatives and has been found to possess a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has been shown to be a potent acetylcholine receptor agonist, which makes it a valuable tool for studying the role of acetylcholine in various physiological processes. N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has also been found to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Mecanismo De Acción
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide acts as an agonist of the nicotinic acetylcholine receptor (nAChR) and stimulates the release of acetylcholine. This leads to an increase in the activity of the cholinergic system, which is involved in various physiological processes, including learning and memory, muscle contraction, and regulation of the autonomic nervous system.
Biochemical and Physiological Effects:
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has been found to have a variety of biochemical and physiological effects, including the stimulation of the cholinergic system, the modulation of neurotransmitter release, and the regulation of ion channels. N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has also been shown to have potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide has several advantages as a research tool, including its potent activity as an acetylcholine receptor agonist and its ability to stimulate the cholinergic system. However, N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide, including the development of new synthetic methods for N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide, the investigation of its potential therapeutic applications in the treatment of neurological disorders, and the exploration of its potential as a research tool for studying the cholinergic system. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide for various applications.
Métodos De Síntesis
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide can be synthesized through a multistep process that involves the reaction of 4,6-dimethylpyrimidine-2-carboxylic acid with thionyl chloride to form 4,6-dimethylpyrimidine-2-carbonyl chloride. This intermediate is then reacted with 2-methyl-2-phenylpropan-1-amine in the presence of triethylamine to form N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide. The final product can be purified through column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-methyl-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11-10-12(2)18-15(17-11)19-14(20)16(3,4)13-8-6-5-7-9-13/h5-10H,1-4H3,(H,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLKKOIPXSLKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=O)C(C)(C)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

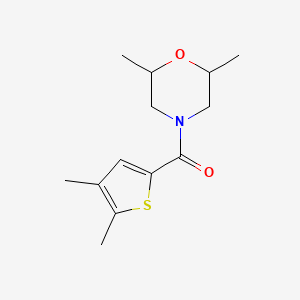
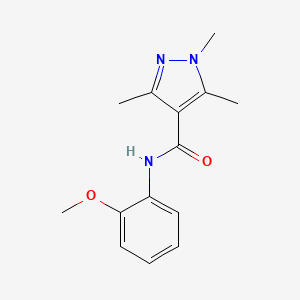
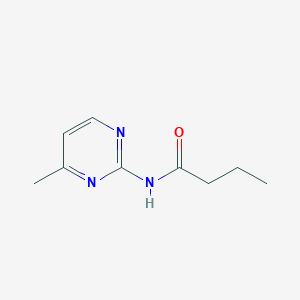
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)


![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
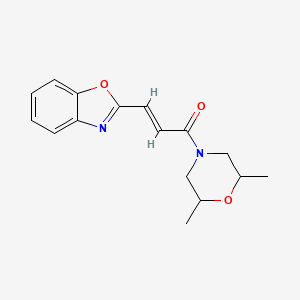
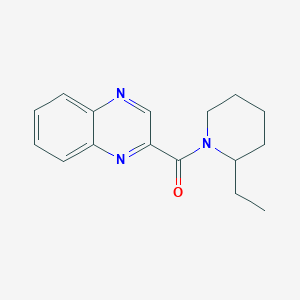

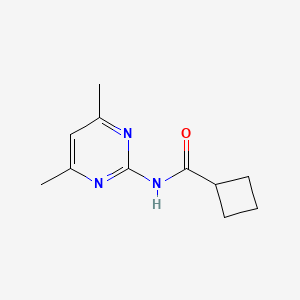
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
